(6S)-2,2,6-trimethylpiperazine

Chiral Resolution Opioid Receptor Binding Conformational Analysis

(6S)-2,2,6-Trimethylpiperazine (CAS 170568-91-9) is a stereochemically defined, monocyclic chiral piperazine building block with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol. As a core scaffold for asymmetric synthesis and medicinal chemistry applications, its primary value is derived from its rigid, non-racemic (6S)-configuration and the distinct physicochemical properties—including a computed XLogP3-AA of 0.2, zero rotatable bonds, and a topological polar surface area of 24.1 Ų—that differentiate it from both achiral piperazines and alternative methylated isomers.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 170568-91-9
Cat. No. B066221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S)-2,2,6-trimethylpiperazine
CAS170568-91-9
SynonymsPiperazine, 2,2,6-trimethyl-, (S)- (9CI)
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1CNCC(N1)(C)C
InChIInChI=1S/C7H16N2/c1-6-4-8-5-7(2,3)9-6/h6,8-9H,4-5H2,1-3H3/t6-/m0/s1
InChIKeyMQPNPEQMWQTSAR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6S)-2,2,6-Trimethylpiperazine (CAS 170568-91-9) Procurement Guide for Chiral Building Block Selection


(6S)-2,2,6-Trimethylpiperazine (CAS 170568-91-9) is a stereochemically defined, monocyclic chiral piperazine building block with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol [1]. As a core scaffold for asymmetric synthesis and medicinal chemistry applications, its primary value is derived from its rigid, non-racemic (6S)-configuration and the distinct physicochemical properties—including a computed XLogP3-AA of 0.2, zero rotatable bonds, and a topological polar surface area of 24.1 Ų—that differentiate it from both achiral piperazines and alternative methylated isomers .

(6S)-2,2,6-Trimethylpiperazine: Why Generic Piperazine and Isomeric Substitution Introduces Critical Variability


Direct substitution with generic or alternative methylated piperazines is not scientifically valid for applications where chiral integrity and conformational rigidity are paramount. The presence of a single stereocenter at the 6-position in (6S)-2,2,6-trimethylpiperazine, versus the achiral nature of generic piperazine or the differing stereochemical configurations of isomers like (2R,6S)-1,2,6-trimethylpiperazine (cis) and (R)-2,2,6-trimethylpiperazine, leads to fundamentally different three-dimensional molecular recognition properties [1]. Furthermore, the unique geminal dimethyl substitution pattern at the 2-position, which constrains the piperazine ring conformation, is absent in 2,6-dimethylpiperazine derivatives and monomethyl analogs, thereby altering the scaffold's ability to present functional groups in a specific orientation for binding interactions [2]. This precludes interchangeable use in lead optimization campaigns reliant on defined structure-activity relationships (SAR).

Quantitative Evidence of Differentiation for (6S)-2,2,6-Trimethylpiperazine (CAS 170568-91-9) Against Closest Analogs


Stereochemical Identity: (6S) vs. (2R,6S) Isomer for Receptor-Binding Applications

The (6S)-2,2,6-trimethylpiperazine scaffold serves as a key monocyclic analog for the μ-opioid agonist 3,8-diazabicyclo[3.2.1]octane framework. In binding studies using the μ-selective ligand 3H-DAMGO, derivatives of the 2,2,6-trimethylpiperazine series exhibited differential receptor affinities compared to the 2,3,5-trimethylpiperazine series, with molecular modeling indicating that the 2,2,6-substitution pattern provides a superior conformational mimic of the bicyclic parent system [1].

Chiral Resolution Opioid Receptor Binding Conformational Analysis Medicinal Chemistry

Chiral Purity vs. Racemic Mixture for Asymmetric Synthesis

The synthesis of enantiopure (S)-2,2,6-trimethylpiperazine is achieved via an enantiospecific triflate alkylation route, as described by Mickelson et al., which directly yields the desired (6S)-isomer [1]. In contrast, methods for preparing racemic trans-2,6-dimethylpiperazine suffer from poor regioselectivity and stereoselectivity, resulting in low yields of the desired individual enantiomers upon resolution and thus an inefficient, costly route to obtaining the (6S)-configured product [1].

Enantioselective Synthesis Chiral Pool Building Block Optical Purity

Physicochemical Property Differentiation from cis-Isomer and Racemate

The (6S)-2,2,6-trimethylpiperazine isomer exhibits a computed XLogP3-AA of 0.2, a hydrogen bond donor count of 2, and a topological polar surface area (TPSA) of 24.1 Ų [1]. In contrast, its (2R,6S)-1,2,6-trimethylpiperazine (cis) analog possesses a higher computed lipophilicity (XLogP3-AA = 0.5) and a reduced hydrogen bond donor count of 1, resulting in a lower TPSA of 15.3 Ų [2].

Lipophilicity Hydrogen Bonding Pharmacokinetics Molecular Descriptors

Conformational Rigidity: Gem-Dimethyl vs. 2,6-Dimethyl Scaffolds

The presence of a geminal dimethyl group at the 2-position of (6S)-2,2,6-trimethylpiperazine imposes a unique steric constraint on the piperazine ring, reducing its conformational flexibility compared to the more mobile 2,6-dimethylpiperazine scaffold [1]. This feature is exploited in SAR studies to enforce a specific bioactive conformation. While direct quantitative energy differences are not provided in the reference, the synthetic strategy to access this trimethylated scaffold is distinct and more complex than that for dimethylated analogs, underscoring its specialized nature [1].

Conformational Restriction Scaffold Rigidity SAR Studies Medicinal Chemistry

High-Value Application Scenarios for (6S)-2,2,6-Trimethylpiperazine (CAS 170568-91-9) in R&D and Industrial Procurement


Scaffold for μ-Opioid Receptor Agonist Analog Design

Use (6S)-2,2,6-trimethylpiperazine as a conformationally restricted, monocyclic core for the development of novel μ-opioid receptor agonists. This scaffold provides a synthetically accessible alternative to the rigid 3,8-diazabicyclo[3.2.1]octane system, enabling the investigation of structure-activity relationships (SAR) while maintaining a defined three-dimensional orientation of pharmacophoric elements as demonstrated in binding studies with 3H-DAMGO [1].

Chiral Building Block for Asymmetric Synthesis and Ligand Design

Employ (6S)-2,2,6-trimethylpiperazine as an enantiopure building block for constructing complex chiral molecules, including potential ligands for asymmetric catalysis. Its defined stereochemistry at the 6-position, achieved through enantiospecific synthetic routes [2], ensures the predictable introduction of chirality into target molecules, circumventing the inefficiencies of racemic synthesis and resolution.

Modulation of Pharmacokinetic Properties in Lead Optimization

Incorporate the (6S)-2,2,6-trimethylpiperazine scaffold into lead compounds to modulate lipophilicity (XLogP3-AA = 0.2) and hydrogen bonding capacity (2 H-Bond Donors, TPSA = 24.1 Ų) in a predictable manner [3]. The distinct physicochemical signature of this isomer offers a specific tool for medicinal chemists aiming to improve aqueous solubility or target engagement profiles compared to the more lipophilic cis-isomer (XLogP3-AA = 0.5) [4].

Conformational Probing in Structure-Activity Relationship (SAR) Studies

Utilize the inherent conformational rigidity imparted by the gem-dimethyl substitution pattern of (6S)-2,2,6-trimethylpiperazine to investigate the bioactive conformation of target ligands [2]. This scaffold is particularly valuable in SAR campaigns seeking to define the spatial requirements for optimal receptor or enzyme binding by limiting the rotational freedom of the piperazine ring, a feature that differentiates it from more flexible 2,6-dimethyl analogs.

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